1-(2-Bromophenyl)ethanol
Overview
Description
1-(2-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenethyl alcohol, characterized by the presence of a bromine atom attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
1-(2-Bromophenyl)ethanol is a phenethyl alcohol derivative
Mode of Action
It is used in the preparation of novel p-chirogenic phosphines with a sulfur-chelating arm . This suggests that the compound may interact with its targets through the formation of chiral phosphines, which can influence the stereochemistry of subsequent reactions.
Biochemical Pathways
It is used as an end capping reagent during the synthesis of rod-coil block copolymers . This suggests that the compound may play a role in polymer synthesis pathways.
Result of Action
It has been used as a test compound in the study to evaluate the potential aedes aegypti repellent chemotype . This suggests that the compound may have some effect on the olfactory receptors of these mosquitoes, potentially influencing their behavior.
Biochemical Analysis
Biochemical Properties
1-(2-Bromophenyl)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of novel phosphines with sulfur-chelating arms. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an end-capping reagent during the synthesis of rod-coil block copolymers . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can influence the reactivity and stability of the resulting compounds.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies to evaluate its potential as a repellent chemotype against Aedes aegypti . The compound’s impact on cellular function includes modulation of signaling pathways that are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins can lead to changes in gene expression and enzyme activity . These interactions are essential for understanding the compound’s mechanism of action in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism . The compound’s metabolism can lead to the production of metabolites that influence metabolic flux and metabolite levels in cells. These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biochemical activity . Understanding these transport mechanisms is crucial for predicting the compound’s effects in various biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
1-(2-Bromophenyl)ethanol can be synthesized through several methods. One common synthetic route involves the bromination of phenethyl alcohol using bromine or a brominating agent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-bromophenyl)acetaldehyde or 1-(2-bromophenyl)acetic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield 1-(2-bromophenyl)ethane.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-(2-bromophenyl)acetic acid.
Scientific Research Applications
1-(2-Bromophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Bromophenyl)ethanol can be compared with other similar compounds, such as:
2-Bromophenethyl alcohol: This compound has a similar structure but with a different position of the bromine atom on the benzene ring.
1-(2-Chlorophenyl)ethanol: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical and biological properties.
1-(2-Fluorophenyl)ethanol: The presence of a fluorine atom can significantly alter the reactivity and properties of the compound.
Properties
IUPAC Name |
1-(2-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZSFZSPIUINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313058 | |
Record name | 1-(2-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-56-3 | |
Record name | 1-(2-Bromophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5411-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5411-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.